molecular formula C14H8F13NO3 B12555567 1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene CAS No. 147395-05-9

1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene

Cat. No.: B12555567
CAS No.: 147395-05-9
M. Wt: 485.20 g/mol
InChI Key: SPZWEFCNHNUVOC-UHFFFAOYSA-N
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Description

1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene is a specialized organic compound characterized by the presence of a nitro group and a perfluorinated alkyl chain attached to a benzene ring. This compound is notable for its unique chemical properties, particularly its high stability and resistance to chemical reactions, which are attributed to the presence of the perfluorinated chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene typically involves the nitration of 4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position of the benzene ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Reduction: 1-Amino-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other fluorinated aromatic compounds.

    Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems due to its unique fluorescence properties.

    Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.

    Industry: Utilized in the development of advanced materials, such as coatings and surfactants, due to its hydrophobic and oleophobic properties.

Mechanism of Action

The mechanism of action of 1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene is primarily influenced by its chemical structure. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzene ring. The perfluorinated chain imparts hydrophobicity and chemical stability, making the compound resistant to degradation and suitable for various applications.

Comparison with Similar Compounds

  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
  • 1H,1H,2H,2H-Perfluorooctyl methacrylate
  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanesulfonic acid

Uniqueness: 1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene is unique due to the presence of both a nitro group and a perfluorinated chain, which confer distinct chemical properties such as high stability, resistance to chemical reactions, and specific reactivity patterns. These features make it particularly valuable for specialized applications in research and industry.

Properties

CAS No.

147395-05-9

Molecular Formula

C14H8F13NO3

Molecular Weight

485.20 g/mol

IUPAC Name

1-nitro-4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctoxy)benzene

InChI

InChI=1S/C14H8F13NO3/c15-9(16,5-6-31-8-3-1-7(2-4-8)28(29)30)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h1-4H,5-6H2

InChI Key

SPZWEFCNHNUVOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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